REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[C:13]([C:14]([O:16]C)=O)=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:18][C:19](C)([O-:21])C.[K+]>C(OCCCC)(=O)C>[OH:16][C:14]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:19](=[O:21])[CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CC=C1C(=O)OC
|
Name
|
|
Quantity
|
3.97 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1.32 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours during which the internal temperature of the reaction mixture
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
rose from 90° C. to 122° C
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
CUSTOM
|
Details
|
1.8 liters of liquid is removed from the reaction mixture via a Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
Xylene (3.0 liters) is added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the remainder of the n-butyl acetate is removed via the Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the potassium salt is collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The crude potassium salt is dissolved in 12 liters of water
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with toluene
|
Type
|
FILTRATION
|
Details
|
the product filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC(N(C2=NC=CC=C12)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |